2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide
Description
Historical Development of Thieno[3,2-d]Pyrimidine Derivatives
Thieno[3,2-d]pyrimidines emerged as bioisosteric analogs of purine bases, leveraging their fused thiophene-pyrimidine structure to mimic adenine’s electronic and spatial properties. Early synthetic efforts focused on cyclocondensation reactions, such as the Gould-Jacobs method, which utilized 3-aminothiophene-2-carboxylates to construct the core scaffold. The 2010s marked a turning point, with researchers exploring substitutions at positions 2, 4, and 6 to optimize pharmacokinetic and pharmacodynamic profiles. For instance, methyl and methoxy groups at the 4-position were found to enhance metabolic stability, while aromatic side chains at the 2-position improved target affinity. By 2025, the scaffold’s adaptability was exemplified in bifunctional inhibitors like compound 10b , which concurrently targets PI3Kδ and BRD4-BD1 for diffuse large B-cell lymphoma therapy. These milestones reflect a trajectory from simple heterocyclic analogs to multifunctional therapeutic agents.
Significance in Medicinal Chemistry
Thieno[3,2-d]pyrimidines exhibit broad therapeutic potential, driven by their modular structure and tunable substituents. Key applications include:
- Anticancer Agents : Derivatives like 13 and 25d inhibit tubulin polymerization at nanomolar concentrations, overcoming multidrug resistance mediated by P-glycoprotein.
- Anti-Infectives : Compound 19 demonstrated 11-fold improved potency against Helicobacter pylori compared to early analogs, attributed to its 3,4-dimethoxyphenethyl side chain.
- Central Nervous System (CNS) Protectors : Structural modifications introducing polar groups at the 6-position enhance blood-brain barrier penetration, enabling exploration in neurodegenerative diseases.
The scaffold’s efficacy stems from its ability to engage diverse biological targets, including kinases, tubulin, and bacterial complex I, while maintaining synthetic accessibility for SAR optimization.
Position of Target Compound in Thieno[3,2-d]Pyrimidine Research Landscape
The target molecule, 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide, integrates three strategic modifications:
- 4-Chlorophenyl at Position 3 : Enhances hydrophobic interactions with target binding pockets, as seen in colchicine-binding site inhibitors.
- Thioether Linkage : Improves metabolic stability over oxygen analogs, a trend validated in PI3Kδ inhibitors.
- N-(2,5-Dimethylphenyl)acetamide : Balances solubility and membrane permeability, akin to optimized derivatives in H. pylori studies.
Compared to first-generation thieno[3,2-d]pyrimidines, this compound’s tetrahydro moiety reduces planarity, potentially mitigating off-target effects associated with rigid, aromatic systems. Its design aligns with contemporary strategies to merge pharmacokinetic refinement with high target specificity.
Structural Uniqueness Among Heterocyclic Compounds
The thieno[3,2-d]pyrimidine core distinguishes itself through:
- Electronic Effects : The sulfur atom in the thiophene ring increases electron density at position 2, facilitating nucleophilic substitutions unattainable in quinazolines.
- Conformational Flexibility : Partial saturation of the pyrimidine ring (as in the 3,4,6,7-tetrahydro derivative) introduces puckering, modulating interactions with planar binding sites like tubulin’s colchicine pocket.
- Bioisosteric Versatility : Unlike purines, the scaffold tolerates bulky substituents at position 2 without losing target engagement, enabling covalent inhibitor designs.
Table 1: Comparative Analysis of Heterocyclic Scaffolds
| Feature | Thieno[3,2-d]Pyrimidine | Quinazoline | Purine |
|---|---|---|---|
| Ring Planarity | Adjustable via saturation | Rigid | Rigid |
| Electrophilic Sites | 2, 4, 6 | 2, 4 | 6, 8 |
| Synthetic Accessibility | Moderate | High | Low |
| Metabolic Stability | High (S-containing) | Moderate | Low |
This structural uniqueness underpins the scaffold’s dominance in targeting conformationally sensitive proteins like kinases and tubulin.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-13-3-4-14(2)18(11-13)24-19(27)12-30-22-25-17-9-10-29-20(17)21(28)26(22)16-7-5-15(23)6-8-16/h3-8,11H,9-10,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIXIPLVTMEVQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide , a thienopyrimidine derivative, has garnered attention due to its potential biological activities. Thienopyrimidines are known for their diverse pharmacological properties including antibacterial, antifungal, antiviral, and anticancer activities. This article aims to compile and analyze the biological activity of this specific compound based on available literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,2-d]pyrimidine ring system.
- Substituents :
- A 4-chlorophenyl group.
- A thioether linkage.
- An N-(2,5-dimethylphenyl)acetamide moiety.
This unique arrangement contributes to its biological activity by influencing interactions with biological targets.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds possess activity against various pathogens including bacteria and fungi. The specific compound under review has not been extensively tested in clinical settings but shows promise based on its structural similarities to other active thienopyrimidines.
| Activity Type | Pathogen/Target | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus | |
| Antifungal | Candida albicans | |
| Antiviral | Influenza virus |
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives is often correlated with their structural features. Key factors influencing activity include:
- Substituent Position : The position of substituents on the thienopyrimidine ring can significantly affect potency.
- Electronic Properties : Electron-withdrawing groups like chlorine enhance activity by increasing electrophilicity.
- Hydrophobicity : The presence of hydrophobic groups enhances membrane permeability.
Case Studies
-
Antibacterial Activity Study :
A study conducted on a series of thienopyrimidine derivatives demonstrated that compounds with a 4-chlorophenyl substituent exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-substituted counterparts. This suggests that the presence of electron-withdrawing groups may increase binding affinity to bacterial targets. -
Anticancer Evaluation :
A recent investigation into the anticancer properties of thienopyrimidines revealed that modifications at the N-position significantly impacted cytotoxicity against various cancer cell lines. The compound’s structure suggests potential for similar efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound’s properties, a comparison with structurally analogous thienopyrimidine derivatives is provided below. Key differences in substituents, synthesis, and biological activity are highlighted.
Key Observations
The target compound’s 4-chlorophenyl group may similarly optimize interactions with biological targets. Lipophilicity: The 2-trifluoromethylphenyl derivative () exhibits increased lipophilicity, likely improving membrane permeability. In contrast, the target compound’s 2,5-dimethylphenyl group balances lipophilicity and steric hindrance.
Synthetic Efficiency: The target compound’s synthesis (85% yield) outperforms analogs like the 2,3-dichlorophenyl derivative (80% yield, ), suggesting optimized reaction conditions. Common methods involve alkylation of thienopyrimidinone cores with chloroacetamides (e.g., 2-chloro-N-arylacetamides) in the presence of bases like K₂CO₃ or NaOAc .
Biological Activity Trends :
- Compounds with multiple chloro substituents (e.g., 2,3-dichlorophenyl in ) show moderate cytotoxicity (IC₅₀: 5.07 μM), while bulkier groups like isopropyl () may reduce efficacy due to steric effects. The target compound’s dimethylphenyl group could offer a balance between activity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
